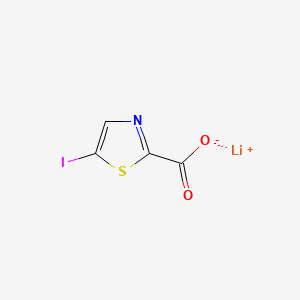
(Prop-1-yn-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Prop-1-yn-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a propynyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-1-yn-1-yl)boronic acid typically involves the borylation of propyne. One common method is the palladium-catalyzed borylation of propyne using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often at room temperature, in the presence of a base such as potassium acetate. The general reaction scheme is as follows:
Propyne+B2(pin)2Pd catalyst(Prop-1-yn-1-yl)boronic acid
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial and typically involves techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(Prop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl or alkenyl products, depending on the coupling partner.
科学研究应用
(Prop-1-yn-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
作用机制
The mechanism of action of (Prop-1-yn-1-yl)boronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of a propynyl group.
Vinylboronic acid: Contains a vinyl group attached to the boronic acid moiety.
Allylboronic acid: Features an allyl group in place of the propynyl group.
Uniqueness
(Prop-1-yn-1-yl)boronic acid is unique due to the presence of the propynyl group, which imparts distinct reactivity and properties compared to other boronic acids. The triple bond in the propynyl group can participate in additional reactions, such as cycloadditions, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C3H5BO2 |
|---|---|
分子量 |
83.88 g/mol |
IUPAC 名称 |
prop-1-ynylboronic acid |
InChI |
InChI=1S/C3H5BO2/c1-2-3-4(5)6/h5-6H,1H3 |
InChI 键 |
BHEPPRJROHTIQA-UHFFFAOYSA-N |
规范 SMILES |
B(C#CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


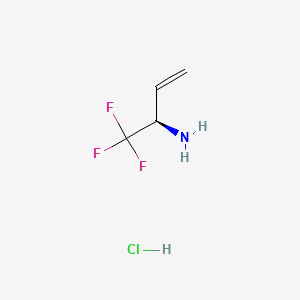
![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
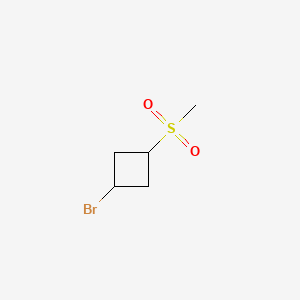

![2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B15296659.png)
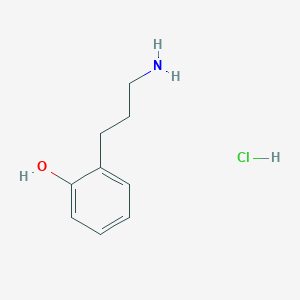
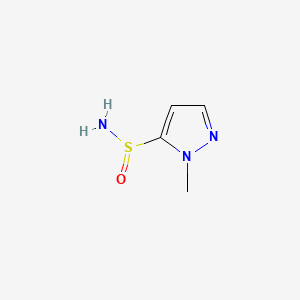

![4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)

![5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15296676.png)

![7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15296684.png)
